DACN(Tos2,6-OH)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

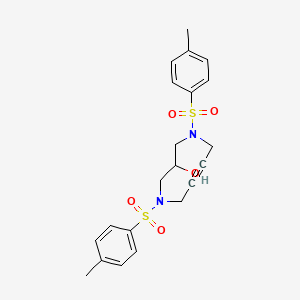

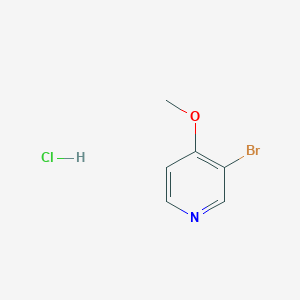

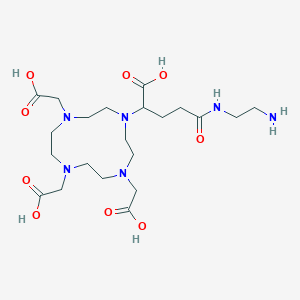

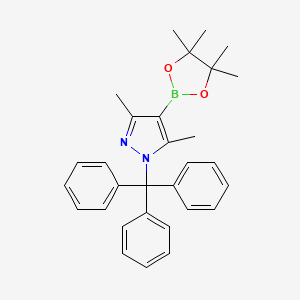

DACN(Tos2,6-OH) is a click chemistry reagent containing an Azide . The alkyne moiety within the ring has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .

Synthesis Analysis

In comparison to nonbent acyclic alkynes, cyclononyne alkynes show remarkably high reactivity . Such strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes have served for reliable molecular conjugation in a broad range of fields .Molecular Structure Analysis

The nitrogens are used as connection points for a variety of functional units . The molecular weight is 448.56 and the formula is C21H24N2O5S2 .Chemical Reactions Analysis

DACN(Tos2,6-OH) contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

DACNs possess high thermal and chemical stability along with comparable click reactivity . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .Mechanism of Action

Target of Action

DACN(Tos2,6-OH) is a click chemistry reagent containing an Azide . The primary targets of DACN(Tos2,6-OH) are molecules containing Alkyne groups . The nitrogens in the Azide group are used as connection points for a variety of functional units .

Mode of Action

The alkyne moiety within the ring of DACN(Tos2,6-OH) has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain . DACN(Tos2,6-OH) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes have served for reliable molecular conjugation in a broad range of fields . This process involves the formation of a covalent bond between the Azide and Alkyne groups, which can lead to changes in the biochemical pathways of the target molecules.

Pharmacokinetics

The high thermal and chemical stability of dacn(tos2,6-oh) suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of DACN(Tos2,6-OH)'s action is the formation of a covalent bond between the Azide and Alkyne groups of the target molecules . This can lead to changes in the molecular and cellular functions of the target molecules, depending on their roles in the cell.

Action Environment

The action of DACN(Tos2,6-OH) is influenced by the environment in which it is used. Its high thermal and chemical stability suggests that it can maintain its reactivity in a variety of conditions . .

Advantages and Limitations for Lab Experiments

The advantages of using DACN(Tos2,6-OH) in laboratory experiments include its low cost, ease of synthesis, and the fact that it is a small molecule, making it easier to study its effects in cells. Additionally, DACN has been found to have a wide range of biological activities, making it a versatile molecule for studying a variety of diseases. However, there are some limitations to using DACN in laboratory experiments, such as the fact that its mechanism of action is still not fully understood and that it has not yet been tested in clinical trials.

Future Directions

There are a number of potential future directions for further research on DACN(Tos2,6-OH). First, further studies are needed to better understand the mechanism of action of DACN and to identify its targets in cells. Second, further studies are needed to evaluate the efficacy and safety of DACN in clinical trials. Third, studies are needed to evaluate the potential of DACN as a chemotherapeutic agent. Finally, studies are needed to evaluate the potential of DACN as a treatment for neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Synthesis Methods

The synthesis of DACN(Tos2,6-OH) was achieved by a two-step process. The first step involved the reaction of tosyl chloride with 2,6-diaminopurine in the presence of triethylamine. This reaction yielded the desired product, which was then purified by column chromatography. The second step involved the addition of hydroxylamine to the purified product, which yielded the desired DACN(Tos2,6-OH).

Scientific Research Applications

DACN(Tos2,6-OH) has been studied for its potential as a therapeutic agent for a variety of diseases. In a study by Zhao et al., DACN was found to have anti-inflammatory properties and was effective in reducing the levels of pro-inflammatory cytokines in a mouse model of inflammatory bowel disease. Additionally, DACN was found to be effective in reducing the severity of symptoms in a mouse model of multiple sclerosis. Furthermore, DACN has been studied for its potential as a chemotherapeutic agent, with studies demonstrating its efficacy in reducing the growth of several different types of cancer cells.

Biochemical Analysis

Biochemical Properties

DACN(Tos2,6-OH) plays a significant role in biochemical reactions, primarily through its involvement in click chemistry. The alkyne moiety within DACN(Tos2,6-OH) interacts with azide-containing molecules, facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making DACN(Tos2,6-OH) a valuable tool for labeling and tracking biomolecules. It interacts with various enzymes and proteins that contain azide groups, forming stable triazole linkages .

Cellular Effects

DACN(Tos2,6-OH) influences cellular processes by enabling the precise modification of biomolecules within cells. It can be used to label proteins, nucleic acids, and other cellular components, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DACN(Tos2,6-OH) can be used to tag proteins with fluorescent markers, allowing researchers to visualize and track protein dynamics in live cells .

Molecular Mechanism

At the molecular level, DACN(Tos2,6-OH) exerts its effects through the formation of covalent bonds with azide-containing biomolecules. The strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism involves the alkyne group of DACN(Tos2,6-OH) reacting with the azide group to form a stable triazole ring. This reaction is highly efficient and does not require a copper catalyst, making it suitable for use in biological systems where copper can be toxic .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DACN(Tos2,6-OH) can change over time due to its stability and degradation properties. DACN(Tos2,6-OH) is known for its high thermal and chemical stability, which ensures its long-term effectiveness in biochemical experiments. Over extended periods, it may undergo degradation, which can affect its reactivity and the outcomes of experiments .

Dosage Effects in Animal Models

The effects of DACN(Tos2,6-OH) vary with different dosages in animal models. At optimal dosages, DACN(Tos2,6-OH) effectively labels biomolecules without causing significant toxicity. At high doses, it may exhibit toxic effects, including potential disruption of cellular functions and adverse physiological responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

DACN(Tos2,6-OH) is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the formation of triazole linkages through SPAAC, which can influence metabolic flux and metabolite levels. The presence of DACN(Tos2,6-OH) in metabolic pathways can alter the distribution and concentration of metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, DACN(Tos2,6-OH) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of DACN(Tos2,6-OH) is crucial for its effectiveness in labeling and tracking biomolecules .

Subcellular Localization

DACN(Tos2,6-OH) exhibits specific subcellular localization, which is influenced by targeting signals and post-translational modifications. It can be directed to particular organelles or compartments within the cell, where it performs its function. The subcellular localization of DACN(Tos2,6-OH) is essential for its role in modifying and tracking biomolecules in targeted regions of the cell .

properties

IUPAC Name |

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S2/c1-17-5-9-20(10-6-17)29(25,26)22-13-3-4-14-23(16-19(24)15-22)30(27,28)21-11-7-18(2)8-12-21/h5-12,19,24H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNMISHKRVDSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC#CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)